molecular formula C20H26O6 B14415678 [(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate CAS No. 81344-93-6

[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate

Cat. No.: B14415678
CAS No.: 81344-93-6
M. Wt: 362.4 g/mol
InChI Key: ZQOKMZFGSMWPTI-LXTYMCCDSA-N
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Description

The compound “[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate” is a complex organic molecule with a unique structure. It features multiple chiral centers, a furan ring, and a conjugated system, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the furan ring and the introduction of the various functional groups. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Various functional groups such as hydroxyl, methylidene, and oxo groups are introduced through specific reactions like oxidation, reduction, and substitution.

    Final Assembly: The final step involves the esterification of the furan derivative with (E)-2-methylbut-2-enoic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The methylidene group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo groups may yield diols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

CAS No.

81344-93-6

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-11(3)19(23)26-18-12(4)9-14(21)7-10(2)8-15-16(17(18)22)13(5)20(24)25-15/h6-7,12,15-18,22H,5,8-9H2,1-4H3/b10-7-,11-6+/t12-,15-,16+,17-,18-/m1/s1

InChI Key

ZQOKMZFGSMWPTI-LXTYMCCDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@@H](CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]1O)C(=C)C(=O)O2)/C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(CC(=O)C=C(CC2C(C1O)C(=C)C(=O)O2)C)C

Origin of Product

United States

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